N-Nitroso-Acebutolol-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H27N3O5 |

|---|---|

Molecular Weight |

372.5 g/mol |

IUPAC Name |

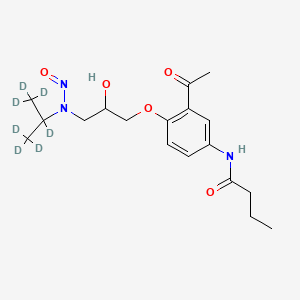

N-[3-acetyl-4-[3-[1,1,1,2,3,3,3-heptadeuteriopropan-2-yl(nitroso)amino]-2-hydroxypropoxy]phenyl]butanamide |

InChI |

InChI=1S/C18H27N3O5/c1-5-6-18(24)19-14-7-8-17(16(9-14)13(4)22)26-11-15(23)10-21(20-25)12(2)3/h7-9,12,15,23H,5-6,10-11H2,1-4H3,(H,19,24)/i2D3,3D3,12D |

InChI Key |

YAUUHPOXNBJSBK-JLTHDCAWSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CC(COC1=C(C=C(C=C1)NC(=O)CCC)C(=O)C)O)N=O |

Canonical SMILES |

CCCC(=O)NC1=CC(=C(C=C1)OCC(CN(C(C)C)N=O)O)C(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-Nitroso-Acebutolol-d7

This whitepaper provides a comprehensive technical overview of the synthesis and characterization of N-Nitroso-Acebutolol-d7, a critical internal standard for the accurate quantification of the potential genotoxic impurity, N-Nitroso-Acebutolol, in the drug substance Acebutolol. This guide is intended for researchers, scientists, and drug development professionals involved in pharmaceutical analysis and quality control.

Introduction

Acebutolol is a cardioselective beta-adrenergic antagonist used in the management of hypertension and cardiac arrhythmias.[1][2][3] As with all pharmaceutical products, rigorous control of impurities is essential to ensure patient safety. N-nitrosamines are a class of compounds that are of particular concern due to their potential carcinogenic properties.[4] N-Nitroso-Acebutolol is an N-nitroso derivative of the secondary amine present in the Acebutolol molecule and is considered a potential impurity that may form during the synthesis or storage of the drug product.[5]

Regulatory bodies such as the FDA and EMA have set stringent limits for nitrosamine impurities in pharmaceutical products.[5] To meet these regulatory requirements, highly sensitive and accurate analytical methods are necessary for the detection and quantification of these impurities. The use of stable isotope-labeled internal standards, such as this compound, is crucial for the development and validation of robust analytical methods, particularly for LC-MS/MS-based assays.[6][7] This deuterated analog serves to minimize matrix effects and improve the accuracy and precision of quantification.

This guide details the synthetic route to this compound and the analytical techniques employed for its characterization.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the deuteration of the parent drug, Acebutolol, followed by a nitrosation reaction.

Step 1: Deuteration of Acebutolol

The deuterium atoms are introduced into the Acebutolol molecule via a hydrogen-deuterium (H/D) exchange reaction. This process specifically targets the isopropyl group attached to the secondary amine.

-

Dissolution: Dissolve Acebutolol hydrochloride in deuterium oxide (D₂O) or deuterated methanol (CD₃OD).

-

Catalysis: To accelerate the exchange reaction, an alkaline catalyst such as sodium deuteroxide (NaOD) or potassium carbonate (K₂CO₃) is added to the solution.[8][9]

-

Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the deuteration can be monitored over time. Complete deuteration of the targeted methyl groups can be achieved within several hours.[8]

-

Mechanism: The deuteration occurs at the α-position of the carbonyl group of the acetyl moiety through a keto-enol tautomerization mechanism. The pathway for the deuteration of the methyl group is CH₃ → CH₂D → CHD₂ → CD₃.[8][9][10]

-

Work-up and Isolation: Following the completion of the reaction, the solvent is removed under reduced pressure. The resulting deuterated Acebutolol (Acebutolol-d7) is then purified using standard chromatographic techniques.

Step 2: Nitrosation of Acebutolol-d7

The secondary amine in the deuterated Acebutolol is then nitrosated to yield this compound.

-

Dissolution: Dissolve the purified Acebutolol-d7 in an appropriate solvent, such as an aqueous acidic solution.

-

Nitrosating Agent: A nitrosating agent, typically sodium nitrite (NaNO₂), is added to the solution. The reaction is generally carried out under acidic conditions (e.g., using hydrochloric acid) to generate nitrous acid (HNO₂) in situ, which is the active nitrosating species.[4][11][12]

-

Reaction Conditions: The reaction is typically run at a reduced temperature (e.g., 0-5 °C) to control the reaction rate and minimize side reactions. The reaction progress is monitored by a suitable technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is neutralized, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated to yield crude this compound.

-

Purification: The crude product is purified by column chromatography to obtain the final, high-purity this compound.

Synthesis Workflow Diagram

Caption: A workflow diagram illustrating the two-step synthesis of this compound.

Characterization of this compound

The synthesized this compound must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques used for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with a chromatographic separation method like HPLC or UPLC.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₀D₇N₃O₅ | [13][14] |

| Molecular Weight | 372.5 g/mol | [13][14] |

| IUPAC Name | N-(3-acetyl-4-(2-hydroxy-3-(nitroso(propan-2-yl-d7)amino)propoxy)phenyl)butyramide | [5] |

| Storage Condition | 2-8°C for long-term storage | [13][15] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is instrumental in confirming the successful deuteration of the Acebutolol molecule.

In the ¹H NMR spectrum of this compound, the signal corresponding to the isopropyl methyl protons of the parent Acebutolol will be absent or significantly diminished, confirming the incorporation of deuterium at these positions. The remaining proton signals of the molecule can be assigned to confirm the overall structure.

A broad signal in the ²H NMR spectrum at the chemical shift corresponding to the isopropyl methyl groups provides direct evidence of deuterium incorporation.[8]

The ¹³C NMR spectrum will show characteristic shifts for the carbon atoms in the this compound molecule. The signals for the deuterated carbons will be observed as multiplets due to C-D coupling.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is the primary technique for the characterization and quantification of this compound.

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

While specific mass transitions for this compound are not detailed in the provided search results, a similar deuterated nitrosamine, N-nitroso-atenolol-d7, shows MRM transitions of m/z 303 → 229 and 152.[6] Based on the structure of this compound, the protonated molecular ion [M+H]⁺ would be expected at m/z 373.5. The fragmentation pattern would involve characteristic losses from this precursor ion.

| Parameter | Description |

| Precursor Ion [M+H]⁺ | m/z 373.5 |

| Product Ions | To be determined experimentally, but would be 7 mass units higher than the corresponding fragments of the non-deuterated N-Nitroso-Acebutolol. |

Analytical Characterization Workflow

Caption: A logical workflow for the analytical characterization of synthesized this compound.

Application in Pharmaceutical Analysis

This compound is an essential tool for the development and validation of analytical methods to quantify N-Nitroso-Acebutolol in Acebutolol drug substances and products.[5] Its use as an internal standard in methods like LC-MS/MS helps to:

-

Improve Accuracy and Precision: By compensating for variations in sample preparation, injection volume, and instrument response.

-

Mitigate Matrix Effects: The deuterated standard co-elutes with the analyte and experiences similar matrix effects, leading to more reliable quantification.

-

Establish Limits of Detection and Quantification: It is used to determine the sensitivity of the analytical method.[5]

-

Ensure Regulatory Compliance: Facilitates adherence to the stringent safety limits for nitrosamine impurities set by regulatory agencies.[5]

Conclusion

The synthesis and characterization of this compound are critical for ensuring the safety and quality of Acebutolol-containing pharmaceuticals. The synthetic route, involving deuteration followed by nitrosation, is a well-established process. Thorough characterization using NMR and LC-MS/MS confirms the identity, purity, and isotopic labeling of this internal standard. The availability of high-quality this compound is indispensable for the accurate monitoring of potential nitrosamine impurities, thereby supporting the development of safe and effective medicines.

References

- 1. Acebutolol | C18H28N2O4 | CID 1978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Acebutolol - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. veeprho.com [veeprho.com]

- 6. mdpi.com [mdpi.com]

- 7. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 8. ingentaconnect.com [ingentaconnect.com]

- 9. researchgate.net [researchgate.net]

- 10. Hydrogen-deuterium (H/D) exchange reaction of acebutolol hydrochloride in D₂O and CD₃OD solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. clearsynth.com [clearsynth.com]

- 14. N-Nitroso-Acebutolol | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 15. clearsynth.com [clearsynth.com]

- 16. Ultra-high-speed liquid chromatography combined with mass spectrometry detection analytical methods for the determination of nitrosamine drug substance-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of N-Nitroso-Acebutolol-d7

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitroso-Acebutolol-d7 is the deuterated analog of N-Nitroso-Acebutolol, a nitrosamine impurity of the beta-blocker drug, Acebutolol. The presence of nitrosamine impurities in pharmaceutical products is a significant concern for regulatory agencies and manufacturers due to their potential carcinogenic effects.[1][2][3] This technical guide provides a detailed overview of the known physical and chemical properties of this compound, outlines relevant experimental protocols for its analysis, and discusses the general biological signaling pathways associated with N-nitroso compounds. This information is intended to support research, development, and quality control activities related to Acebutolol and its potential impurities.

Physical and Chemical Properties

This compound is primarily used as an internal standard in analytical methods for the quantification of N-Nitroso-Acebutolol in pharmaceutical substances and products.[4][5] Its deuteration provides a distinct mass spectrometric signal, allowing for accurate measurement. While some specific physical properties like the melting point have not been documented in publicly available literature, a summary of its key chemical identifiers and known properties is provided below.

Table 1: Chemical Identification of this compound

| Property | Value | Source(s) |

| IUPAC Name | N-(3-acetyl-4-(2-hydroxy-3-(nitroso(propan-2-yl-d7)amino)propoxy)phenyl)butyramide | [4] |

| Molecular Formula | C₁₈H₂₀D₇N₃O₅ | [5][6][7] |

| Molecular Weight | 372.47 g/mol (or 372.5 g/mol ) | [4][6][7] |

| CAS Number | Not Available | [4][5][6][7] |

| SMILES | CCCC(NC1=CC=C(OCC(O)CN(N=O)C(C([2H])([2H])[2H])([2H])C([2H])([2H])[2H])C(C(C)=O)=C1)=O | [4] |

| InChI | InChI=1S/C18H27N3O5/c1-5-6-18(24)19-14-7-8-17(16(9-14)13(4)22)26-11-15(23)10-21(20-25)12(2)3/h7-9,12,15,23H,5-6,10-11H2,1-4H3,(H,19,24)/i2D3,3D3,12D | [4] |

Table 2: Known Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Appearance | No data available | [8] |

| Solubility | Soluble in Methanol (MEOH) | [7] |

| Melting Point | No data available | |

| Storage Conditions | Store at refrigerator (2-8°C) for long-term storage. | [5][7][9] |

| Purity (Typical) | >95% (by HPLC for the non-deuterated form) | [5] |

| Stability | Stable under recommended storage conditions. Avoid direct contact with skin. | [8] |

Experimental Protocols

While specific synthesis protocols for this compound are proprietary and not publicly detailed, general analytical methodologies for the detection and quantification of nitrosamine impurities in beta-blockers have been published. These methods are critical for ensuring the safety and quality of pharmaceutical products.

General Analytical Workflow for Nitrosamine Impurity Detection

A common approach for the analysis of N-nitroso impurities in active pharmaceutical ingredients (APIs) and drug products involves ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS).[10]

Objective: To detect and quantify N-Nitroso-Acebutolol at trace levels in an Acebutolol drug substance or product. This compound is used as an internal standard to ensure accuracy.

Methodology:

-

Sample Preparation:

-

Accurately weigh the Acebutolol API or crushed tablets.

-

Dissolve the sample in a suitable solvent, such as methanol or a mixture of methanol and water.[10]

-

Spike the sample with a known concentration of this compound internal standard.

-

Vortex and/or sonicate to ensure complete dissolution.

-

Filter the sample through a 0.22 µm filter to remove particulates.

-

-

Chromatographic Separation (UHPLC):

-

Column: A reversed-phase column, such as an Acquity HSS T3 (3.0 × 100 mm, 1.8 μm), is suitable for separation.[10]

-

Mobile Phase: A gradient elution using two mobile phases is typically employed. For example, Mobile Phase A could be 0.1% formic acid in water, and Mobile Phase B could be methanol or acetonitrile.[10]

-

Gradient Program: The gradient is optimized to achieve separation of N-Nitroso-Acebutolol from the parent drug and other potential impurities.

-

Flow Rate: A typical flow rate is in the range of 0.3-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducibility.

-

-

Detection (Tandem Mass Spectrometry - MS/MS):

-

Ionization Source: Electrospray ionization (ESI) in positive mode is commonly used.[10]

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both N-Nitroso-Acebutolol and the this compound internal standard. This provides high selectivity and sensitivity.

-

Data Analysis: The peak area ratio of the analyte to the internal standard is used to calculate the concentration of N-Nitroso-Acebutolol in the sample against a calibration curve.

-

The following diagram illustrates a generalized workflow for this analytical process.

Biological Signaling and Mechanism of Action

Specific studies on the biological activity and signaling pathways of this compound are not available. However, the broader class of N-nitroso compounds is well-studied, and their primary mechanism of toxicity is understood to be genotoxicity, leading to carcinogenic effects.[1][3]

N-nitroso compounds are generally not directly reactive with cellular macromolecules. They require metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver, to form reactive electrophilic intermediates.[3] This process, known as bioactivation, is a critical step in their carcinogenic action.

The proposed general mechanism is as follows:

-

Metabolic Activation: The N-nitrosamine undergoes enzymatic α-hydroxylation by CYP enzymes.[3]

-

Formation of Unstable Intermediates: The resulting α-hydroxy nitrosamine is unstable and spontaneously decomposes.

-

Generation of Electrophiles: This decomposition leads to the formation of a highly reactive diazonium ion.

-

DNA Adduct Formation: The diazonium ion is a potent alkylating agent that can react with nucleophilic sites on DNA bases, forming DNA adducts.

-

Genotoxicity and Carcinogenesis: If these DNA adducts are not repaired by cellular DNA repair mechanisms, they can lead to mutations during DNA replication. The accumulation of such mutations in critical genes can initiate the process of carcinogenesis.[1][3]

The following diagram illustrates this general signaling pathway for N-nitroso compounds.

Conclusion

This compound is a critical analytical tool for the pharmaceutical industry in monitoring and controlling the levels of the potentially carcinogenic impurity, N-Nitroso-Acebutolol, in Acebutolol-containing medicines. While specific experimental data on some of its physical properties are lacking, its chemical identity is well-defined. The analytical methods for its use are established, and the toxicological concerns are based on the well-understood mechanism of action of N-nitroso compounds. This guide provides a foundational understanding for professionals working to ensure the safety and quality of pharmaceutical products. Further research into the specific biological activity of N-Nitroso-Acebutolol may provide more nuanced insights into its risk profile.

References

- 1. Biological interactions of N-nitroso compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of action of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. veeprho.com [veeprho.com]

- 5. clearsynth.com [clearsynth.com]

- 6. N-Nitroso-Acebutolol | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 7. allmpus.com [allmpus.com]

- 8. kmpharma.in [kmpharma.in]

- 9. clearsynth.com [clearsynth.com]

- 10. Ultra-high-speed liquid chromatography combined with mass spectrometry detection analytical methods for the determination of nitrosamine drug substance-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Nitroso-Acebutolol-d7 material safety data sheet (MSDS)

Technical Guide: N-Nitroso-Acebutolol-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the material safety data, handling procedures, and applications of this compound. The information is compiled for professionals in research and drug development who may work with this compound.

This compound is the deuterated form of N-Nitroso-Acebutolol, a nitrosamine impurity of the beta-blocker drug, Acebutolol. As a stable isotope-labeled compound, it serves as a critical internal standard for the accurate quantification of N-Nitroso-Acebutolol in pharmaceutical products.[1][2] Its use is essential for analytical method development, validation, and quality control to ensure the safety and compliance of Acebutolol formulations.[1]

Quantitative Data

The following table summarizes the key quantitative and identifying information for this compound.

| Property | Value | Source(s) |

| Chemical Name | N-(3-Acetyl-4-(2-hydroxy-3-(nitroso(propan-2-yl-d7)amino)propoxy)phenyl)butyramide | [1][3] |

| Molecular Formula | C₁₈H₂₀D₇N₃O₅ | [1][2][3][4] |

| Molecular Weight | 372.5 g/mol | [1][2][3][4] |

| CAS Number | Not Available (NA) | [1][2][3][4] |

| Appearance | Not Available (NA) | [1] |

| LD50/LC50 | >10,000 mg/kg | [1] |

| Storage Temperature | 2-8°C (refrigerator) | [2] |

Material Safety Data Sheet (MSDS) Summary

This section provides a summary of the key safety information for this compound, based on available Material Safety Data Sheets.

Hazards Identification

According to the available MSDS, this compound is not classified as a hazardous substance.[1] However, as a nitrosamine compound, it should be handled with care, as other nitrosamines are classified as probable human carcinogens. The product is intended for research and development use only.[1]

-

Potential Health Effects:

First Aid Measures

In case of exposure, the following first aid measures are recommended:

-

Eyes: Immediately flush with plenty of water.[1]

-

Skin: Wash off with soap and plenty of water.[1]

-

Ingestion: Seek medical assistance for gastric lavage.[1]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen or artificial respiration if necessary.[1]

Firefighting Measures

-

Suitable Extinguishing Media: Carbon dioxide, dry chemical powder, foam, or water spray.[1]

-

Unusual Fire and Explosion Hazards: None indicated.[1]

Accidental Release Measures

-

Personal Precautions: Wear a self-contained breathing apparatus and avoid dust formation.[1]

-

Spills/Leaks: Wash the area with plenty of water and ensure adequate ventilation.[1]

Handling and Storage

-

Handling: Wear appropriate personal protective equipment, including surgical gloves and safety goggles.[1]

-

Storage: Store in a refrigerator at 2-8°C for long-term storage.[2]

Exposure Controls and Personal Protection

-

Respiratory Protection: A self-contained breathing apparatus is recommended.[1]

-

Eye Protection: Wear safety goggles.[1]

-

Other Protective Equipment: Standard laboratory protective clothing should be worn.[1]

Toxicological Information

The toxicological data for this compound is limited. The available information indicates an LD50/LC50 of >10,000 mg/kg.[1] No information is available regarding carcinogenicity, teratogenicity, or other specific toxicological effects.[1] It is noted that the product is not bioactive or radioactive.[1]

Experimental Protocols

As this compound is a reference standard for analytical testing, specific experimental protocols detailing its use in biological or chemical assays are not publicly available. Its primary application is in the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the detection and quantification of N-Nitroso-Acebutolol in drug substances and products.[2]

A general workflow for its use would involve:

-

Preparation of a Stock Solution: A precise amount of this compound is dissolved in a suitable solvent to create a stock solution of a known concentration.

-

Spiking of Samples: A known volume of the stock solution is added to the sample being tested (e.g., a dissolved tablet of Acebutolol).

-

Sample Analysis: The spiked sample is then analyzed using an appropriate analytical instrument. The signal from this compound is used as an internal standard to accurately quantify the amount of N-Nitroso-Acebutolol present in the original sample.

Visualizations

Workflow for Accidental Spills

References

The Critical Role of Deuteration in N-Nitroso-Acebutolol-d7 for Accurate Quantification of a Potentially Mutagenic Impurity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The emergence of nitrosamine impurities in pharmaceutical products has presented a significant challenge to the drug development and manufacturing industry. These compounds, often classified as probable human carcinogens, necessitate highly sensitive and accurate analytical methods for their detection and quantification at trace levels. N-Nitroso-Acebutolol, a potential impurity in the widely used beta-blocker Acebutolol, is one such nitrosamine of concern. The use of a deuterated internal standard, specifically N-Nitroso-Acebutolol-d7, is paramount for achieving the requisite accuracy and precision in bioanalytical methods. This technical guide delves into the fundamental role of deuteration in the this compound internal standard for robust and reliable quantification.

The Principle of Isotope Dilution Mass Spectrometry

The gold standard for quantitative analysis of trace contaminants in complex matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with isotope dilution. This technique relies on the addition of a known quantity of a stable isotope-labeled version of the analyte of interest to the sample at the earliest stage of analysis. This "internal standard" co-elutes with the native analyte and experiences identical conditions throughout the entire analytical workflow, from sample extraction and cleanup to chromatographic separation and ionization in the mass spectrometer.

Why Deuteration is the Ideal Choice for Internal Standards

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen. Replacing one or more hydrogen atoms in the N-Nitroso-Acebutolol molecule with deuterium to create this compound results in an internal standard with nearly identical physicochemical properties to the unlabeled analyte.[1]

Key advantages of using a deuterated internal standard like this compound include:

-

Correction for Matrix Effects: Biological and pharmaceutical matrices are complex and can significantly impact the ionization efficiency of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Since the deuterated internal standard has the same molecular structure and polarity, it experiences the same matrix effects as the native analyte. By measuring the ratio of the analyte to the internal standard, these variations are effectively normalized, leading to more accurate quantification.

-

Compensation for Sample Loss: During multi-step sample preparation procedures, such as liquid-liquid extraction or solid-phase extraction, some of the analyte may be lost. The deuterated internal standard, having been added at the beginning, is lost to the same extent. The constant ratio between the analyte and the internal standard ensures that the final calculated concentration is unaffected by these losses.[2]

-

Improved Precision and Accuracy: By accounting for variations in injection volume, instrument response, and sample handling, the use of a deuterated internal standard significantly improves the precision and accuracy of the analytical method.[3]

-

Co-elution with the Analyte: Due to their near-identical chemical properties, the deuterated internal standard and the native analyte co-elute during liquid chromatography. This is crucial for ensuring that both compounds experience the same matrix effects at the same point in time.[4]

The Logical Workflow of Analysis

The use of this compound as an internal standard follows a logical and systematic workflow designed to ensure the highest quality of analytical data. This process is crucial for regulatory submissions and for guaranteeing patient safety.

Caption: Logical workflow for the quantification of N-Nitroso-Acebutolol.

Experimental Protocols

A robust and validated analytical method is essential for the accurate quantification of N-Nitroso-Acebutolol. The following provides a detailed, representative experimental protocol based on established methods for nitrosamine analysis.

Sample Preparation

-

Standard and Internal Standard Preparation:

-

Prepare a stock solution of N-Nitroso-Acebutolol and this compound in methanol at a concentration of 1 mg/mL.

-

Perform serial dilutions to prepare working standard solutions at appropriate concentrations for the calibration curve.

-

Prepare a working solution of the internal standard (this compound) at a fixed concentration (e.g., 100 ng/mL).

-

-

Sample Extraction from Active Pharmaceutical Ingredient (API):

-

Accurately weigh approximately 100 mg of the Acebutolol API into a centrifuge tube.

-

Add a known volume of the internal standard working solution.

-

Add a suitable extraction solvent (e.g., methanol or a mixture of methanol and water).

-

Vortex the sample for 1-2 minutes to ensure complete dissolution.

-

Centrifuge the sample to pellet any undissolved excipients.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is recommended.

-

Chromatographic Column: A C18 reversed-phase column is typically suitable for the separation.

-

Mobile Phase: A gradient elution using a mixture of water and methanol or acetonitrile, both containing a small amount of an acidifier like formic acid (e.g., 0.1%), is commonly employed.

-

Ionization: Positive ion electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used. ESI is often preferred for its sensitivity.

-

Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Quantitative Data and Mass Spectrometric Parameters

The following tables summarize the key quantitative data for N-Nitroso-Acebutolol and its deuterated internal standard. The MRM transitions for this compound are predicted based on the fragmentation pattern of the unlabeled analyte and data from the closely related N-Nitroso-Atenolol-d7.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| N-Nitroso-Acebutolol | C₁₈H₂₇N₃O₅ | 365.43[5] |

| This compound | C₁₈H₂₀D₇N₃O₅ | 372.47[6] |

Table 1: Molecular properties of N-Nitroso-Acebutolol and its deuterated internal standard.

| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) |

| N-Nitroso-Acebutolol | 366.2 | Predicted based on fragmentation | To be optimized |

| This compound | 373.2 | Predicted based on fragmentation | To be optimized |

Table 2: Predicted MRM transitions for N-Nitroso-Acebutolol and this compound. Note: The optimal product ions and collision energies need to be determined experimentally.

Signaling Pathway of Internal Standard Correction

The diagram below illustrates the conceptual "signaling pathway" of how an internal standard corrects for analytical variability. The ratio of the signals, rather than the absolute signal of the analyte, provides the accurate quantitative measure.

Caption: How an internal standard corrects for analytical variability.

Conclusion

The use of a deuterated internal standard, this compound, is not merely a recommendation but a critical requirement for the accurate and reliable quantification of the potentially mutagenic impurity, N-Nitroso-Acebutolol, in pharmaceutical products. Its ability to mimic the behavior of the native analyte throughout the analytical process provides a robust mechanism to correct for inevitable variations, thereby ensuring data integrity and patient safety. For researchers and drug development professionals, a thorough understanding and implementation of isotope dilution mass spectrometry with deuterated internal standards are essential for navigating the complex regulatory landscape of nitrosamine impurity analysis.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. waters.com [waters.com]

- 4. N-[3-Acetyl-4-(2-hydroxy-3-propan-2-ylamino-propoxy)-phenyl]butanamide(37517-30-9) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. THE VALIDATION CRITERIA FOR ANALYTICAL METHODS USED IN PHARMACY PRACTICE RESEARCH [ouci.dntb.gov.ua]

Methodological & Application

Application Note: Quantitative Analysis of N-Nitroso-Acebutolol in Pharmaceutical Samples by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recent scrutiny of nitrosamine impurities in pharmaceutical products has necessitated the development of sensitive and robust analytical methods for their detection and quantification. N-Nitroso-Acebutolol, a potential mutagenic impurity in Acebutolol drug substance and products, requires a highly sensitive analytical method to ensure patient safety and regulatory compliance. This application note details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-Nitroso-Acebutolol.

N-Nitroso-Acebutolol is the N-nitroso derivative of the secondary amine present in Acebutolol.[1] Its molecular formula is C18H27N3O5 with a molecular weight of 365.42 g/mol .[1][2] The United States Food and Drug Administration (FDA) has set an acceptable intake (AI) limit for N-Nitroso-Acebutolol of 1500 ng/day.[1] This necessitates a highly sensitive analytical method capable of detecting and quantifying this impurity at trace levels. LC-MS/MS is a well-suited technique for this purpose due to its inherent selectivity and sensitivity.[3]

Experimental Protocols

Sample Preparation

a) Acebutolol Drug Substance:

-

Accurately weigh approximately 50 mg of the Acebutolol drug substance into a 50 mL volumetric flask.

-

Add 40 mL of diluent (Methanol:Water, 50:50, v/v) and sonicate for 15 minutes to dissolve the sample.

-

Allow the solution to cool to room temperature and dilute to the mark with the diluent.

-

Filter the solution through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.

b) Acebutolol Drug Product (Tablets):

-

Weigh and crush a representative number of Acebutolol tablets (e.g., 10 tablets) to obtain a fine, homogeneous powder.

-

Accurately weigh a portion of the crushed powder equivalent to 50 mg of Acebutolol into a 50 mL volumetric flask.

-

Add 40 mL of diluent (Methanol:Water, 50:50, v/v) and sonicate for 30 minutes to ensure complete extraction of the analyte.

-

Allow the solution to cool to room temperature and dilute to the mark with the diluent.

-

Centrifuge the solution at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.

LC-MS/MS Method

a) Liquid Chromatography Conditions:

| Parameter | Value |

| Column | Acquity HSS T3 (3.0 x 100 mm, 1.8 µm) or equivalent C18 reversed-phase column[4] |

| Mobile Phase A | 0.1% Formic Acid in Water[4][5] |

| Mobile Phase B | 0.1% Formic Acid in Methanol[4][5] |

| Flow Rate | 0.4 mL/min |

| Gradient | Time (min) |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Autosampler Temp. | 10 °C |

b) Mass Spectrometry Conditions:

Based on the fragmentation of similar N-nitroso compounds like N-Nitroso-Atenolol, the following Multiple Reaction Monitoring (MRM) transitions are proposed for N-Nitroso-Acebutolol.[5][6]

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | 366.2 [M+H]⁺ |

| Product Ion (Quantifier) | Proposed: 292.2 |

| Product Ion (Qualifier) | Proposed: 116.1 |

| Collision Energy | To be optimized for the specific instrument |

| Cone Voltage | To be optimized for the specific instrument |

Quantitative Data Summary

The following table summarizes the typical quantitative performance of an LC-MS/MS method for N-Nitroso-Acebutolol, based on published data for similar compounds and methods.[4][5][6]

| Parameter | Result |

| Limit of Detection (LOD) | 0.02 - 1.2 ppb |

| Limit of Quantification (LOQ) | 2 - 20 ppb |

| Linearity (R²) | > 0.99 |

| Accuracy (% Recovery) | 80 - 120% |

| Precision (%RSD) | < 15% |

Experimental Workflow

Caption: Experimental workflow for N-Nitroso-Acebutolol quantification.

Signaling Pathway of Analysis

Caption: Mass spectrometric signaling pathway for N-Nitroso-Acebutolol.

References

- 1. veeprho.com [veeprho.com]

- 2. N-Nitroso Acebutolol | C18H27N3O5 | CID 171390103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ultra-high-speed liquid chromatography combined with mass spectrometry detection analytical methods for the determination of nitrosamine drug substance-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. scilit.com [scilit.com]

Application Notes and Protocols for the Use of N-Nitroso-Acebutolol-d7 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of bioanalysis, particularly in pharmacokinetic and drug metabolism studies, the accuracy and precision of quantitative assays are paramount. The use of a stable isotope-labeled internal standard is a widely accepted practice to correct for variability during sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). N-Nitroso-Acebutolol-d7 is a deuterated analog of N-Nitroso-Acebutolol, a potential impurity in the antihypertensive drug acebutolol. Its structural similarity and mass difference make it an ideal internal standard for the quantification of acebutolol and its related compounds in biological matrices.[1][2] These application notes provide a comprehensive guide for utilizing this compound to ensure robust and reliable bioanalytical data.

Rationale for Using a Stable Isotope-Labeled Internal Standard

An ideal internal standard (IS) should co-elute with the analyte of interest and exhibit similar ionization efficiency and extraction recovery. Stable isotope-labeled standards, such as this compound, are considered the gold standard as they share near-identical physicochemical properties with the unlabeled analyte.[3] This minimizes variations arising from matrix effects, sample preparation inconsistencies, and instrument fluctuations, thereby enhancing the accuracy and precision of the analytical method. The deuterium labels on this compound are located on carbon atoms, which generally ensures their stability against hydrogen-deuterium exchange during analytical procedures.

Experimental Protocols

This section outlines a detailed protocol for the quantification of acebutolol in human plasma using this compound as an internal standard. This method is adapted from established bioanalytical procedures for beta-blockers and can be modified for other biological matrices.[4]

Materials and Reagents

-

Analytes: Acebutolol hydrochloride, this compound

-

Biological Matrix: Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

-

Chemicals and Solvents:

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

-

Equipment:

-

UPLC-MS/MS system (e.g., Waters ACQUITY UPLC with a Xevo TQ-S cronos Triple Quadrupole Mass Spectrometer or equivalent)

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Pipettes

-

Preparation of Standard and Quality Control (QC) Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 1 mg of acebutolol hydrochloride and this compound and dissolve each in 1 mL of methanol to prepare individual primary stock solutions.

-

-

Working Standard Solutions of Acebutolol:

-

Prepare a series of working standard solutions by serially diluting the acebutolol primary stock solution with a 50:50 methanol:water mixture to achieve concentrations for spiking into the plasma to create the calibration curve.

-

-

Internal Standard (IS) Working Solution (e.g., 100 ng/mL):

-

Dilute the this compound primary stock solution with a 50:50 methanol:water mixture to obtain the final working concentration. The optimal concentration should be determined during method development.

-

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting acebutolol from plasma.[4]

-

Aliquot 100 µL of human plasma (blank, standard, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution to all samples except for the blank matrix.

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex to ensure complete dissolution and inject a portion onto the LC-MS/MS system.

LC-MS/MS Analytical Method

The following are suggested starting conditions and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, return to initial conditions |

Mass Spectrometry (MS) Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Desolvation Temperature | 500°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Transitions:

The exact MRM transitions should be optimized by infusing the individual standard solutions. Based on the molecular weights and known fragmentation patterns of similar compounds, the following are proposed transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| Acebutolol | 337.2 | 234.1 | 0.1 | 30 | 20 |

| This compound (IS) | 373.2 | 241.1 | 0.1 | 30 | 20 |

Data Presentation

The following tables summarize the expected quantitative performance of a validated bioanalytical method for acebutolol using this compound as an internal standard, based on typical FDA guidelines for bioanalytical method validation.

Table 1: Calibration Curve for Acebutolol in Human Plasma

| Nominal Concentration (ng/mL) | Back-Calculated Concentration (ng/mL) (Mean ± SD, n=3) | Accuracy (%) | Precision (%CV) |

| 0.5 (LLOQ) | 0.48 ± 0.04 | 96.0 | 8.3 |

| 1.0 | 1.05 ± 0.07 | 105.0 | 6.7 |

| 5.0 | 4.92 ± 0.25 | 98.4 | 5.1 |

| 25.0 | 25.8 ± 1.1 | 103.2 | 4.3 |

| 100.0 | 97.5 ± 3.9 | 97.5 | 4.0 |

| 200.0 | 204.2 ± 9.8 | 102.1 | 4.8 |

| 400.0 | 390.1 ± 21.5 | 97.5 | 5.5 |

| 500.0 (ULOQ) | 508.5 ± 30.0 | 101.7 | 5.9 |

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification

Table 2: Intra- and Inter-Assay Precision and Accuracy for Acebutolol QC Samples in Human Plasma

| QC Level | Nominal Conc. (ng/mL) | Intra-Assay (n=6) | Inter-Assay (n=18, 3 runs) |

| Mean Conc. ± SD | Precision (%CV) | ||

| LQC | 1.5 | 1.58 ± 0.11 | 7.0 |

| MQC | 150 | 145.5 ± 8.7 | 6.0 |

| HQC | 375 | 382.5 ± 19.1 | 5.0 |

LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control

Mandatory Visualizations

References

Application Note: High-Sensitivity Analysis of N-Nitroso-Acebutolol-d7 in Pharmaceutical Matrices

Abstract

The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic properties.[1][2] Regulatory bodies worldwide have established stringent limits for these impurities in drug substances and products.[2] This application note details a robust and sensitive method for the sample preparation and analysis of N-Nitroso-Acebutolol-d7, a deuterated internal standard for the corresponding nitrosamine impurity of Acebutolol. The protocol employs a liquid-liquid extraction (LLE) procedure followed by analysis using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). This method is intended for researchers, scientists, and drug development professionals engaged in the quality control and safety assessment of Acebutolol-containing pharmaceuticals.

Introduction

N-nitrosamines are a class of compounds that can form during the synthesis of active pharmaceutical ingredients (APIs) or in the finished drug product.[1][2] Their mutagenic and carcinogenic potential necessitates highly sensitive and selective analytical methods for their detection and quantification at trace levels.[3][4] Acebutolol, a beta-blocker, can potentially form the N-nitroso derivative, N-Nitroso-Acebutolol. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification by compensating for matrix effects and variations in sample preparation and instrument response.[5][6]

This protocol provides a detailed methodology for the extraction and analysis of this compound from a drug substance or product matrix, enabling accurate and precise quantification of the corresponding non-deuterated nitrosamine impurity.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of a UHPLC-MS/MS method for the analysis of a similar N-nitroso beta-blocker impurity, which can be used as a benchmark for the analysis of N-Nitroso-Acebutolol. A specific study on N-nitrosoacebutolol reported a Limit of Detection (LOD) and Limit of Quantification (LOQ) in the parts per billion (ppb) range.[7]

| Parameter | Value Range | Reference |

| Limit of Detection (LOD) | 0.02 - 1.2 ppb | [7] |

| Limit of Quantification (LOQ) | 2 - 20 ppb | [7] |

| Recovery | 64.1% - 113.3% | [7] |

| Correlation Coefficient (R) | 0.9978 - 0.9999 | [7] |

Experimental Protocol

Materials and Reagents

-

N-Nitroso-Acebutolol reference standard

-

Acebutolol HCl drug substance/product

-

Dichloromethane (DCM), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

0.1 M Hydrochloric acid

-

0.1 M Sodium hydroxide

-

Vortex mixer

-

Centrifuge

-

Analytical balance

-

Class A volumetric flasks and pipettes

-

Autosampler vials, amber glass

Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of methanol and water. The concentration range should bracket the expected concentration of the analyte in the samples.

-

Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound primary stock solution with methanol to a concentration of 1 µg/mL.

Sample Preparation

-

Sample Weighing: Accurately weigh 100 mg of the Acebutolol drug substance or the equivalent amount of powdered drug product into a 15 mL polypropylene centrifuge tube.

-

Sample Dissolution: Add 5 mL of 0.1 M hydrochloric acid to the tube and vortex for 2 minutes to dissolve the sample.

-

Internal Standard Spiking: Add 50 µL of the 1 µg/mL this compound internal standard spiking solution to the dissolved sample.

-

pH Adjustment: Adjust the pH of the solution to approximately 7.0 using 0.1 M sodium hydroxide.

-

Liquid-Liquid Extraction:

-

Add 5 mL of dichloromethane (DCM) to the tube.

-

Vortex vigorously for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the layers.

-

-

Organic Layer Collection: Carefully transfer the lower organic layer (DCM) to a clean tube.

-

Evaporation: Evaporate the DCM to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitution: Reconstitute the dried residue in 1 mL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an amber autosampler vial for UHPLC-MS/MS analysis.

UHPLC-MS/MS Analysis

-

Chromatographic Column: A C18 reversed-phase column (e.g., Acquity HSS T3, 3.0 × 100 mm, 1.8 µm) is suitable for separation.[7]

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and methanol or acetonitrile with 0.1% formic acid (Mobile Phase B) is commonly employed.[7][8]

-

Mass Spectrometry: Utilize a tandem quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.[8]

-

Detection: Monitor the appropriate multiple reaction monitoring (MRM) transitions for N-Nitroso-Acebutolol and this compound.

Experimental Workflow Diagram

References

- 1. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. agilent.com [agilent.com]

- 4. agilent.com [agilent.com]

- 5. veeprho.com [veeprho.com]

- 6. clearsynth.com [clearsynth.com]

- 7. Ultra-high-speed liquid chromatography combined with mass spectrometry detection analytical methods for the determination of nitrosamine drug substance-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Application Note: High-Sensitivity UHPLC-MS/MS Method for the Separation and Identification of Acebutolol and Its Impurities

[AN-20251108-01]

Abstract

This application note presents a robust and sensitive Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the separation, identification, and quantification of the beta-blocker Acebutolol and its process-related impurities and degradation products. The method is designed for researchers, scientists, and professionals in drug development and quality control. It provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection, ensuring high resolution and short analysis times suitable for high-throughput environments.

Introduction

Acebutolol is a cardioselective beta-1 adrenergic receptor blocker used in the treatment of hypertension, angina pectoris, and cardiac arrhythmias. During its synthesis, storage, or under stress conditions, various impurities and degradation products can form.[1][2] The presence of these impurities, even in trace amounts, can affect the safety and efficacy of the final drug product.[1] Therefore, a highly sensitive and specific analytical method is crucial for their detection and control. This UHPLC-MS/MS method provides the necessary performance to meet stringent regulatory requirements for impurity profiling.

Experimental Protocol

Sample and Standard Preparation

Standard Solutions:

-

Prepare a stock solution of Acebutolol reference standard at a concentration of 1 mg/mL in methanol.

-

Prepare individual stock solutions of known impurities, if available, at 1 mg/mL in methanol.

-

Create a working standard solution by diluting the stock solutions in the mobile phase A to a final concentration of 10 µg/mL for Acebutolol and 1 µg/mL for each impurity.

-

For linearity assessment, prepare a series of calibration standards ranging from 0.1 ng/mL to 500 ng/mL.[3][4]

Sample Preparation (Forced Degradation Study): Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[2][5][6][7]

-

Acid Hydrolysis: Dissolve 10 mg of Acebutolol in 10 mL of 1 M HCl. Heat at 80°C for a specified time. Neutralize with 1 M NaOH before dilution.[5][7]

-

Base Hydrolysis: Dissolve 10 mg of Acebutolol in 10 mL of 1 M NaOH. Heat at 80°C for a specified time. Neutralize with 1 M HCl before dilution.[5][7]

-

Oxidative Degradation: Dissolve 10 mg of Acebutolol in 10 mL of 30% H₂O₂. Keep at 80°C for a specified time.[7]

-

Thermal Degradation: Expose solid Acebutolol powder to 105°C in a hot air oven.[5]

-

Photolytic Degradation: Expose a methanolic solution of Acebutolol (100 µg/mL) to light as per ICH Q1B guidelines.[2][5]

After exposure, dilute the stressed samples with mobile phase A to a suitable concentration (e.g., 10 µg/mL) for analysis.

UHPLC-MS/MS Conditions

The chromatographic separation is performed on a UHPLC system coupled to a triple quadrupole mass spectrometer.

Table 1: UHPLC Parameters

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10-10.1 min: 95-5% B; 10.1-12 min: 5% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Gas Flow (N₂) | Desolvation: 800 L/hr; Cone: 50 L/hr |

| Collision Gas | Argon |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Data Acquisition and Processing

Data is acquired in MRM mode for quantitative analysis. The MRM transitions for Acebutolol and its known degradation products are listed in Table 3. A full scan can be used for the identification of unknown impurities.

Results and Discussion

The developed method successfully separates Acebutolol from its major degradation products within a 12-minute runtime. Forced degradation studies showed that Acebutolol is labile under hydrolytic (acidic and basic) and photolytic conditions, while it remains relatively stable under oxidative and thermal stress.[2][5][6][7]

Four primary degradation products (DP-I, DP-II, DP-III, and DP-IV) were identified based on their mass fragmentation patterns.[5][6] An additional radiodegradation product has also been identified as an oxidation product.[8]

Table 3: MRM Transitions and Retention Times for Acebutolol and Impurities

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | Identity |

| Acebutolol | 337.2 | 234.1, 116.1 | ~ 5.2 | Parent Drug |

| DP-I | 281.2 | 178.1, 116.1 | ~ 3.8 | 1-(2-(2-hydroxy-3-(isopropylamino)propoxy)-5-(amino)phenyl)ethanone |

| DP-II | 391.2 | 234.1, 116.1 | ~ 5.8 | N-(4-(2-hydroxy-3-(isopropylamino)propoxy)-3-acetylphenyl)acrylamide |

| DP-III | 311.2 | 208.1, 116.1 | ~ 4.5 | 1-(2-(2-hydroxy-3-(isopropylamino)propoxy)-5-(hydroxymethylamino)phenyl)ethanone |

| DP-IV | 419.3 | 234.1, 116.1 | ~ 6.5 | 1-(6-(2-hydroxy-3-(isopropylamino)propoxy)-2,3-dihydro-2-propylbenzo[d]oxazol-5-yl)ethanone |

| Radiodegradation Product | 353.2 | - | - | Oxidized Acebutolol (Alcohol Derivative) |

Note: Retention times are approximate and may vary depending on the specific column and system.

The method was validated for linearity, precision, accuracy, and sensitivity. The limit of quantification (LOQ) for Acebutolol was determined to be as low as 0.1 ng/mL, demonstrating the high sensitivity of the method.[3][4]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for analyzing Acebutolol and its impurities.

Caption: Experimental workflow for Acebutolol impurity analysis.

Conclusion

The UHPLC-MS/MS method detailed in this application note is highly suitable for the rapid and sensitive analysis of Acebutolol and its impurities. It provides excellent separation and enables precise quantification and structural characterization of known and unknown related substances, supporting drug development and quality assurance activities in the pharmaceutical industry.

References

- 1. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol [ouci.dntb.gov.ua]

- 2. researchgate.net [researchgate.net]

- 3. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens [mdpi.com]

- 4. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LC and LC-MS/MS studies for the identification and characterization of degradation products of acebutolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

Application of N-Nitroso-Acebutolol-d7 in Pharmaceutical Quality Control

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Acebutolol is a cardioselective beta-adrenoreceptor antagonist used in the management of hypertension and cardiac arrhythmias. As with other pharmaceutical products containing secondary or tertiary amine moieties, there is a potential for the formation of N-nitroso-impurities, such as N-Nitroso-Acebutolol. These impurities are of significant concern due to their classification as probable human carcinogens.[1][2] Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control of nitrosamine impurities in pharmaceutical products.[1][3]

N-Nitroso-Acebutolol-d7 is a deuterium-labeled stable isotope of the N-Nitroso-Acebutolol impurity.[4] It serves as an essential internal standard in analytical methods for the precise and accurate quantification of N-Nitroso-Acebutolol in Acebutolol drug substances and products.[5][6] The use of a deuterated internal standard is critical for mitigating matrix effects and variability in instrument response, particularly in highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[7] This document provides detailed application notes and protocols for the use of this compound in a pharmaceutical quality control (QC) setting.

Analytical Significance and Application

The primary application of this compound is as an internal standard for the quantitative analysis of N-Nitroso-Acebutolol. Its key functions in pharmaceutical QC include:

-

Analytical Method Development and Validation: this compound is instrumental in the development and validation of robust analytical methods for the detection and quantification of the corresponding non-labeled impurity.[3][8][9]

-

Quality Control (QC) Testing: It is used in routine QC testing of Acebutolol active pharmaceutical ingredient (API) and finished drug products to ensure that levels of N-Nitroso-Acebutolol remain within acceptable safety limits.[3] The FDA has set an Acceptable Intake (AI) limit for N-Nitroso-Acebutolol at 1500 ng/day.[4]

-

Impurity Profiling and Stability Studies: This internal standard aids in the accurate assessment of impurity levels in stability studies, helping to understand the potential for N-Nitroso-Acebutolol formation under various storage conditions.[5][6]

Experimental Protocols

A highly sensitive and selective LC-MS/MS method is the preferred analytical technique for the quantification of N-Nitroso-Acebutolol at trace levels. The following protocol is a representative example.

Preparation of Standard and Sample Solutions

Internal Standard Stock Solution (IS Stock):

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

Internal Standard Working Solution (IS Working):

-

Dilute the IS Stock solution with 75% methanol to a working concentration of 600 ng/mL.

Analyte Stock Solution (Analyte Stock):

-

Prepare a stock solution of N-Nitroso-Acebutolol at a concentration of 1 mg/mL in methanol.

Calibration Curve Standards:

-

Prepare a series of calibration standards by diluting the Analyte Stock solution with 75% methanol to achieve concentrations ranging from 0.5 ng/mL to 80 ng/mL. Each calibration standard should be spiked with the IS Working solution to a final concentration of 10 ng/mL.

Sample Preparation (Acebutolol Drug Substance/Product):

-

Accurately weigh a portion of the crushed tablets or drug substance equivalent to 100 mg of Acebutolol into a suitable centrifuge tube.

-

Add a known volume of 75% methanol and the IS Working solution to achieve a final IS concentration of 10 ng/mL.

-

Vortex the mixture for 5 minutes to ensure complete dissolution.

-

Sonicate the sample for 15 minutes.

-

Centrifuge the sample at 4500 rpm for 10 minutes.[10]

-

Filter the supernatant through a 0.22 µm PVDF syringe filter into an LC-MS vial for analysis.[10]

LC-MS/MS Analytical Method

Chromatographic Conditions:

| Parameter | Value |

|---|---|

| Column | C18 reversed-phase, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Gradient Elution | As required to achieve separation |

Mass Spectrometric Conditions:

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| MRM Transitions (Hypothetical) | N-Nitroso-Acebutolol: m/z 366.2 → 292.2 (Quantifier), 366.2 → 116.1 (Qualifier) this compound: m/z 373.2 → 299.2 (Quantifier) |

Data Presentation

The following tables represent typical validation data for the quantification of N-Nitroso-Acebutolol using this compound as an internal standard.

Table 1: Linearity of N-Nitroso-Acebutolol

| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | % Accuracy |

| 0.5 (LOQ) | 0.015 | 98.5 |

| 2.0 | 0.062 | 101.2 |

| 10.0 | 0.310 | 99.8 |

| 20.0 | 0.615 | 100.5 |

| 40.0 | 1.240 | 99.1 |

| 80.0 | 2.495 | 100.9 |

| Correlation Coefficient (r²) | > 0.998 |

Table 2: Precision and Accuracy

| Spiked Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Mean Recovery (%) |

| 0.5 (LOQ) | 4.2 | 5.5 | 99.2 |

| 10.0 (100% Limit) | 2.1 | 2.8 | 101.5 |

| 40.0 (400% Limit) | 1.8 | 2.5 | 100.8 |

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

| Parameter | Value (ng/mL) |

| Limit of Detection (LOD) | 0.15 |

| Limit of Quantification (LOQ) | 0.50 |

Visualizations

Caption: QC workflow for N-Nitroso-Acebutolol analysis.

Caption: Key parameters for analytical method validation.

Conclusion

The use of this compound as an internal standard is indispensable for the reliable quantification of the N-Nitroso-Acebutolol impurity in pharmaceutical quality control. The detailed protocols and validation data presented herein provide a framework for establishing a robust and sensitive LC-MS/MS method. Implementation of such methods is crucial for ensuring the safety and quality of Acebutolol-containing medicines and for compliance with global regulatory expectations regarding the control of nitrosamine impurities.

References

- 1. researchgate.net [researchgate.net]

- 2. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. veeprho.com [veeprho.com]

- 5. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. cleanchemlab.com [cleanchemlab.com]

- 10. fda.gov [fda.gov]

Application Note: A Validated LC-MS/MS Method for the Quantification of N-Nitroso-Acebutolol in Acebutolol Using a Deuterated Internal Standard

An application note on the utilization of N-Nitroso-Acebutolol-d7 for the development of a robust analytical method to quantify the corresponding nitrosamine impurity in Acebutolol drug substance and product. This document is intended for researchers, scientists, and drug development professionals.

Introduction

The presence of nitrosamine impurities in pharmaceutical products has become a significant safety concern for regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2] Many nitrosamines are classified as probable or possible human carcinogens, necessitating their control at very low levels in active pharmaceutical ingredients (APIs) and finished drug products.[3][4][5]

Acebutolol, a cardioselective beta-blocker, contains a secondary amine moiety in its structure, which presents a potential risk for the formation of the N-nitroso derivative, N-Nitroso-Acebutolol, during synthesis or storage.[6][7] To ensure patient safety and comply with stringent regulatory limits, a highly sensitive and selective analytical method is required for the accurate quantification of this potential impurity.

This application note describes a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of N-Nitroso-Acebutolol in both Acebutolol API and its final dosage form. The method employs this compound, a stable isotope-labeled internal standard (SIL-IS), to ensure high accuracy and precision by compensating for matrix effects and variability during sample preparation and analysis.[8][9][10]

Experimental Protocols

Materials and Reagents

-

Reference Standards: N-Nitroso-Acebutolol, this compound.

-

API and Drug Product: Acebutolol HCl API, placebo, and commercial Acebutolol tablets.

-

Solvents: LC-MS grade methanol, acetonitrile, and water.

-

Reagents: Formic acid (≥99%).

Standard and Sample Preparation

-

Stock Solutions (1.0 mg/mL): Prepare individual stock solutions of N-Nitroso-Acebutolol and this compound (IS) in methanol.

-

Working Standard Solutions: Prepare intermediate working solutions by diluting the stock solutions with 75% methanol to desired concentrations.

-

Calibration Curve (CC) and Quality Control (QC) Samples:

-

Prepare a series of calibration standards by spiking appropriate amounts of the N-Nitroso-Acebutolol working solution into a diluent (75% methanol). A typical range would be 0.5 to 80 ng/mL.[10]

-

Add a fixed concentration of the this compound internal standard to each CC and QC sample.

-

-

Drug Substance (API) Sample Preparation:

-

Weigh approximately 100 mg of Acebutolol HCl API into a volumetric flask.

-

Dissolve and dilute with 75% methanol.

-

Add the internal standard, vortex, and filter through a 0.22 µm syringe filter before analysis.

-

-

Drug Product (Tablet) Sample Preparation:

-

Weigh and finely crush a representative number of tablets.

-

Transfer an amount of powder equivalent to 100 mg of Acebutolol into a volumetric flask.

-

Add 75% methanol and sonicate for 15 minutes to ensure complete extraction.

-

Add the internal standard, dilute to volume, vortex, and centrifuge.

-

Filter the supernatant through a 0.22 µm syringe filter before analysis.

-

Instrumentation and Method Conditions

A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with a positive-mode electrospray ionization (ESI) source was used.

Table 1: Liquid Chromatography (LC) Conditions

| Parameter | Condition |

| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Flow Rate | 0.3 mL/min |

| Gradient | 10% B to 90% B over 5 min, hold for 2 min, re-equilibrate for 3 min |

| Column Temp. | 40 °C |

| Injection Vol. | 5 µL |

Table 2: Mass Spectrometry (MS) Conditions

| Parameter | N-Nitroso-Acebutolol (Analyte) | This compound (IS) |

| Ionization Mode | ESI Positive | ESI Positive |

| Precursor Ion (Q1) [M+H] | m/z 366.4 | m/z 373.5 |

| Product Ion (Q3) | m/z 292.2, 161.1 | m/z 299.2, 161.1 |

| Dwell Time | 100 ms | 100 ms |

| Collision Energy (CE) | Optimized for each transition | Optimized for each transition |

| Source Temperature | 150 °C | 150 °C |

| Desolvation Temperature | 400 °C | 400 °C |

Note: Precursor and product ion m/z values are theoretical and require experimental optimization.

Data Presentation: Method Validation Summary

The analytical method was validated according to ICH Q2(R2) guidelines.[10]

Table 3: Linearity and Sensitivity

| Parameter | Result |

| Linearity Range | 0.5 - 80.0 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.2 ng/mL (equivalent to 0.3 ng/mg) |

| Limit of Quantitation (LOQ) | 0.5 ng/mL (equivalent to 0.75 ng/mg) |

Table 4: Accuracy and Precision (Intra-day and Inter-day)

| QC Level | Concentration (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) |

| LLOQ | 0.5 | 95.5 - 104.2 | < 10.5 |

| Low | 1.5 | 98.1 - 102.5 | < 8.2 |

| Mid | 20.0 | 99.0 - 101.8 | < 5.5 |

| High | 60.0 | 98.5 - 103.1 | < 6.1 |

Visualizations

Caption: Analytical workflow from sample preparation to final data reporting.

Caption: Logical relationship of key analytical method validation parameters.

Caption: General pathway for the formation of a nitrosamine impurity.

References

- 1. Nitrosamine Impurities in Pharmaceuticals: An Empirical Review of their Detection, Mechanisms, and Regulatory Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]

- 3. agilent.com [agilent.com]

- 4. insider.thefdagroup.com [insider.thefdagroup.com]

- 5. gmp-compliance.org [gmp-compliance.org]

- 6. veeprho.com [veeprho.com]

- 7. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 8. veeprho.com [veeprho.com]

- 9. clearsynth.com [clearsynth.com]

- 10. mdpi.com [mdpi.com]

Application Note: High-Sensitivity Detection of N-Nitroso-Acebutolol-d7 by Electrospray Ionization (ESI) Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recent regulatory scrutiny has intensified the focus on nitrosamine impurities in pharmaceutical products due to their potential carcinogenic properties. N-nitroso-acebutolol, a potential impurity in the beta-blocker acebutolol, requires highly sensitive and specific analytical methods for its detection and quantification to ensure patient safety. The use of a deuterated internal standard, N-Nitroso-Acebutolol-d7, is crucial for accurate quantification by compensating for matrix effects and variations in sample processing. This application note details a robust method for the analysis of this compound using Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS).

Analytical Approach

The core of this method is the utilization of LC-MS/MS, a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. Electrospray ionization (ESI) is employed as the ionization source due to its suitability for polar and thermally labile molecules like N-nitroso compounds. The method is designed to be sensitive, specific, and reproducible for the trace-level quantification of this compound in active pharmaceutical ingredients (APIs) and finished drug products.

Experimental Protocols

Standard and Sample Preparation

a. Standard Preparation:

-

Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol.

-

Working Standard Solutions: Perform serial dilutions of the primary stock solution with a suitable diluent (e.g., 50:50 methanol:water) to prepare a series of calibration standards. A typical calibration curve might range from 0.1 ng/mL to 100 ng/mL.

b. Sample Preparation (for Acebutolol API):

-

Accurately weigh 100 mg of the acebutolol API into a 10 mL volumetric flask.

-

Add approximately 7 mL of the diluent and sonicate for 15 minutes to dissolve the sample.

-

Allow the solution to cool to room temperature and then dilute to the mark with the diluent.

-

Filter the solution through a 0.22 µm syringe filter into an HPLC vial for analysis.

Liquid Chromatography Method

-

Column: A C18 reversed-phase column is recommended for good separation. A common choice is an Acquity HSS T3 column (3.0 × 100 mm, 1.8 μm) or equivalent.[1]

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.[1]

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

-

Gradient Elution:

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 5.0 | 90 |

| 6.0 | 90 |

| 6.1 | 10 |

| 8.0 | 10 |

Mass Spectrometry Method

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 400 °C.[2]

-

MRM Transitions: The specific MRM transitions for this compound need to be determined by infusing a standard solution into the mass spectrometer. Based on the structure, the precursor ion would be the [M+H]+ ion. The product ions would result from the fragmentation of the precursor ion. For the non-deuterated N-nitroso-acebutolol, a study on a similar compound, N-nitroso-atenolol, monitored transitions of m/z 296 → 222 and 145.[2] For its deuterated analog (d7), the transitions were m/z 303 → 229 and 152.[2] A similar fragmentation pattern would be expected for this compound.

Quantitative Data Summary

The following table summarizes typical quantitative performance parameters that can be expected from a well-validated LC-ESI-MS/MS method for nitrosamine analysis. The values for N-Nitroso-Acebutolol are based on a study that determined various nitrosamine drug substance-related impurities.[1]

| Parameter | N-Nitroso-Acebutolol |

| Limit of Detection (LOD) | 0.02 - 1.2 ppb |

| Limit of Quantification (LOQ) | 2 - 20 ppb |

| Regression Coefficient (R) | 0.9978 - 0.9999 |

| Recovery | 64.1% - 113.3% |

Diagrams

Caption: Experimental workflow for the analysis of this compound.

Caption: Rationale for selecting the analytical technique.

Conclusion